REACTION_CXSMILES
|
[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31].[F-:35].[K+]>>[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[F:35].[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1,3.4|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
2020 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were suspended at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 60° C.
|
Type
|
FILTRATION
|
Details
|
the reaction suspension was filtered with suction
|
Type
|
DISTILLATION
|
Details
|
the liquid adhering to the residue was distilled off at 150° C./70 torr
|
Type
|
ADDITION
|
Details
|
the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1445 g | |
YIELD: PERCENTYIELD | 90.6% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 g | |
YIELD: PERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31].[F-:35].[K+]>>[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[F:35].[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1,3.4|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
2020 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were suspended at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 60° C.
|
Type
|
FILTRATION
|
Details
|
the reaction suspension was filtered with suction
|
Type
|
DISTILLATION
|
Details
|
the liquid adhering to the residue was distilled off at 150° C./70 torr
|
Type
|
ADDITION
|
Details
|
the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1445 g | |
YIELD: PERCENTYIELD | 90.6% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 g | |
YIELD: PERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |